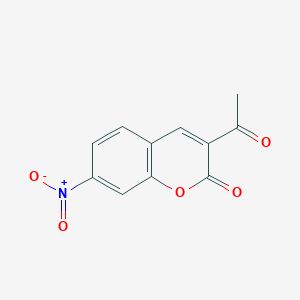

3-Acetyl-7-nitrochromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

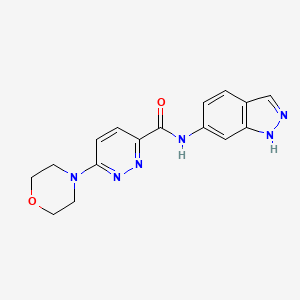

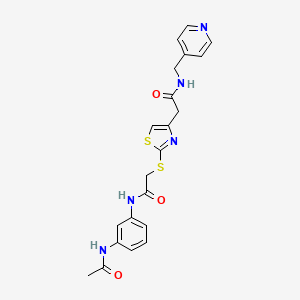

3-Acetyl-7-nitrochromen-2-one is a chemical compound with the molecular formula C11H7NO5 . It belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The average mass of the molecule is 233.177 Da .Physical And Chemical Properties Analysis

This compound has a molecular formula of C11H7NO5 . The average mass of the molecule is 233.177 Da . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.Mechanism of Action

Target of Action

Coumarin derivatives, to which this compound belongs, have been associated with a wide range of biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-hiv properties . The specific targets would depend on the particular biological activity being exhibited.

Mode of Action

For example, some coumarins can inhibit enzymes, interact with receptors, or intercalate with DNA .

Biochemical Pathways

Given the broad range of biological activities associated with coumarin derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

Given the broad range of biological activities associated with coumarin derivatives, the effects could include inhibition of enzyme activity, modulation of receptor signaling, and alterations in gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-acetyl-7-nitro-2H-chromen-2-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Advantages and Limitations for Lab Experiments

3-Acetyl-7-nitrochromen-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound has been extensively studied for its potential applications in scientific research, which means that there is a wealth of information available on its properties and potential uses. However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, which means that its effects in living organisms are not fully understood. Additionally, this compound has not been approved for clinical use, which means that it cannot be used in human trials.

Future Directions

There are several future directions for research on 3-Acetyl-7-nitrochromen-2-one. One potential area of research is the development of this compound derivatives that have improved properties, such as increased potency or selectivity for specific targets. Another potential area of research is the investigation of the in vivo effects of this compound. This could involve testing this compound in animal models of disease to determine its potential therapeutic applications. Additionally, further research could be done to investigate the mechanisms of action of this compound and to identify additional targets for its activity. Finally, research could be done to investigate the potential use of this compound in combination with other drugs or therapies to enhance their effectiveness.

Synthesis Methods

The synthesis of 3-Acetyl-7-nitrochromen-2-one involves a multi-step process that starts with the reaction of salicylaldehyde and ethyl acetoacetate in the presence of a base to form a coumarin intermediate. The intermediate is then reacted with nitric acid and acetic anhydride to form this compound. The overall yield of the synthesis process is around 60%.

Scientific Research Applications

3-Acetyl-7-nitrochromen-2-one has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). These enzymes are involved in the production of inflammatory mediators and are considered potential targets for the development of anti-inflammatory drugs.

This compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage. Oxidative stress has been implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which can help prevent oxidative damage.

properties

IUPAC Name |

3-acetyl-7-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c1-6(13)9-4-7-2-3-8(12(15)16)5-10(7)17-11(9)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXQGRCOCFLGCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

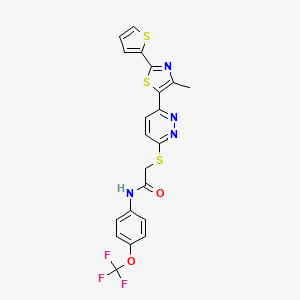

![ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2909463.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2909466.png)

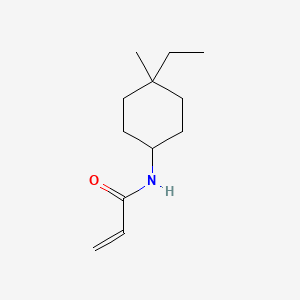

![6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-ethylnicotinamide](/img/structure/B2909473.png)

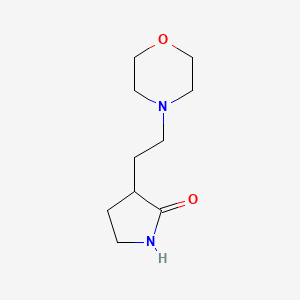

![N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2909475.png)